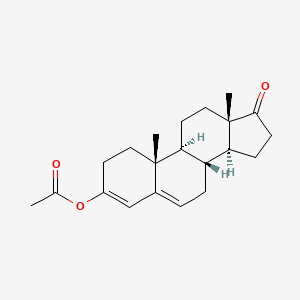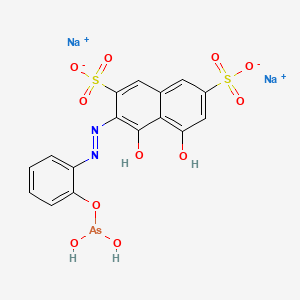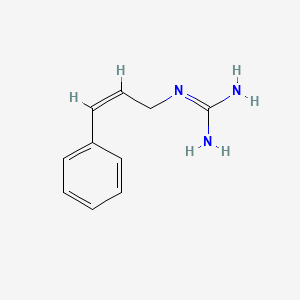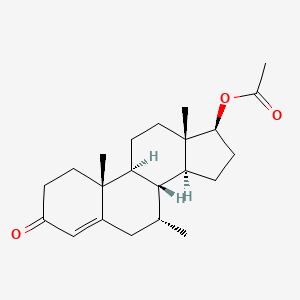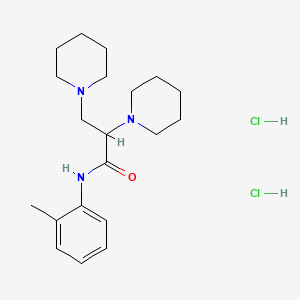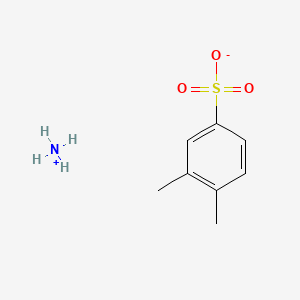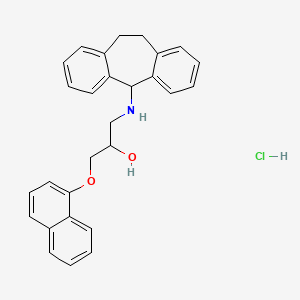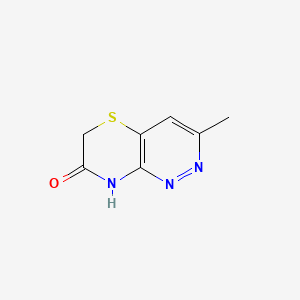![molecular formula C8H12O3 B12704733 (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one CAS No. 71116-15-9](/img/structure/B12704733.png)
(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one is a complex organic compound belonging to the furan family. This compound is characterized by its unique hexahydro structure, which includes a hydroxymethyl group and a cyclopenta[b]furan ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one typically involves the selective hydrogenation of 5-hydroxymethylfurfural. This process can be catalyzed by various metal catalysts, such as platinum or nickel, under specific conditions. For instance, a novel catalyst featuring a magnetic core with platinum loaded onto a graphene-like shell has been used to achieve high yields of the desired product under optimized conditions of 373 K, 3 MPa H2, and 1-hour reaction time .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, aldehyde, or carboxyl groups. These derivatives are valuable intermediates for further chemical synthesis and applications.
Scientific Research Applications
(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing various complex molecules. In biology, it is used in the development of pharmaceuticals and bioactive compounds. In the industrial sector, it is utilized in the production of biodegradable polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one include other furan derivatives such as 2,5-bis(hydroxymethyl)furan and 5-hydroxymethylfurfural. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific hexahydro structure and the presence of the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
71116-15-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H12O3/c9-4-5-1-2-7-6(5)3-8(10)11-7/h5-7,9H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
RLXGPZUNVLXZNQ-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]1CO)CC(=O)O2 |
Canonical SMILES |
C1CC2C(C1CO)CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




